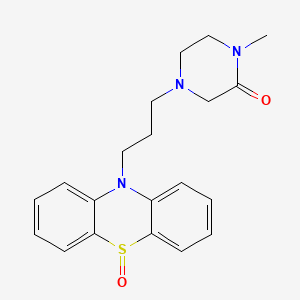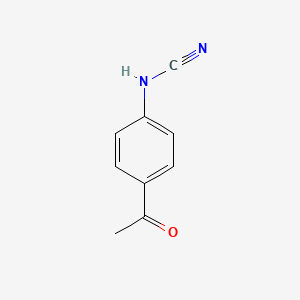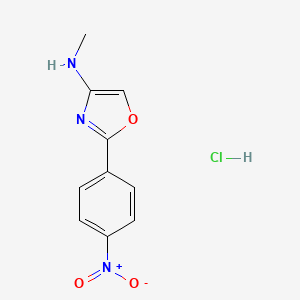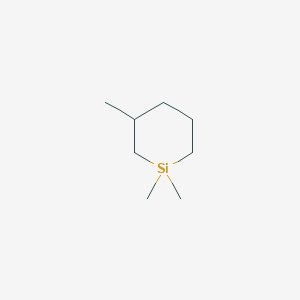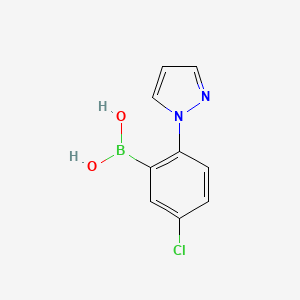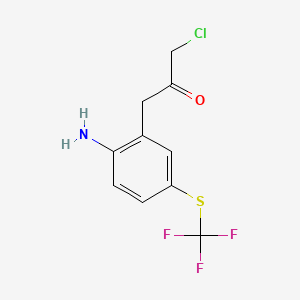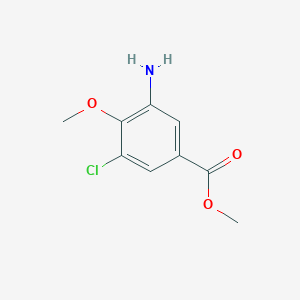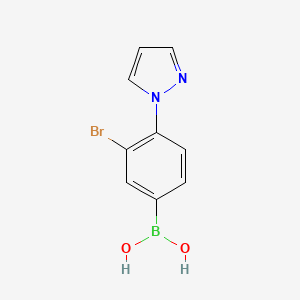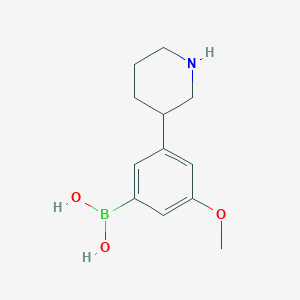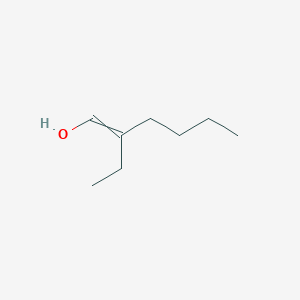
2-Ethylhex-1-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a hexene chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexen-1-ol, 2-ethyl- can be synthesized through several methods. One common approach involves the hydroformylation of 1-hexene, followed by hydrogenation. The hydroformylation reaction typically uses a rhodium or cobalt catalyst under high pressure and temperature conditions to add a formyl group to the hexene, forming an aldehyde intermediate. This intermediate is then hydrogenated to produce the desired alcohol .
Industrial Production Methods: In industrial settings, the production of 1-Hexen-1-ol, 2-ethyl- often involves large-scale hydroformylation and hydrogenation processes. These processes are optimized for high yield and efficiency, utilizing advanced catalytic systems and reaction conditions to ensure the consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Hexen-1-ol, 2-ethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
1-Hexen-1-ol, 2-ethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hexen-1-ol, 2-ethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Hexen-1-ol, 2-ethyl- can be compared with other similar compounds, such as:
1-Hexanol: Similar structure but lacks the ethyl group, leading to different chemical properties and reactivity.
2-Hexen-1-ol: Similar structure but with a different position of the double bond, affecting its chemical behavior.
2-Ethylhexanol: Similar structure but with a saturated carbon chain, resulting in different reactivity and applications.
The uniqueness of 1-Hexen-1-ol, 2-ethyl- lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
101568-15-4 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
2-ethylhex-1-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h7,9H,3-6H2,1-2H3 |
InChI Key |
MMELVRLTDGKXGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CO)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




